Sodium taurinate

Description

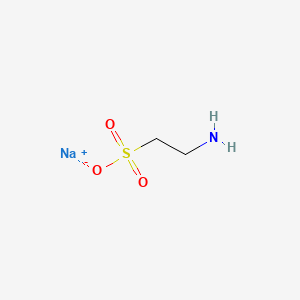

Sodium taurinate, also known as sodium 2-aminoethanesulfonate, is a derivative of taurine, an amino sulfonic acid. Taurine is naturally found in various tissues of mammals, including the brain, heart, and muscles. This compound is widely used in various scientific and industrial applications due to its unique properties and biological significance.

Properties

CAS No. |

7347-25-3 |

|---|---|

Molecular Formula |

C2H7NNaO3S |

Molecular Weight |

148.14 g/mol |

IUPAC Name |

sodium;2-aminoethanesulfonate |

InChI |

InChI=1S/C2H7NO3S.Na/c3-1-2-7(4,5)6;/h1-3H2,(H,4,5,6); |

InChI Key |

MDMBYMJYFDDMMO-UHFFFAOYSA-N |

SMILES |

C(CS(=O)(=O)[O-])N.[Na+] |

Canonical SMILES |

C(CS(=O)(=O)O)N.[Na] |

Other CAS No. |

7347-25-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Ionic Liquid-Mediated Ammonolysis Process

A recent patented method (CN111116430B) innovatively prepares this compound via a stepwise ammonolysis process using ionic liquids containing guanidyl groups. This method improves conversion rate, yield, and purity compared to traditional one-pot ammonolysis.

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| S1 | Dissolve hydroxyethyl sodium sulfonate and raw sodium isethionate in ionic liquid with guanidyl | 60–240 °C, 1–10 KPa pressure | Formation of sodium ditallow and sodium trithionate mixture in ionic liquid solution |

| S2 | Introduce liquid ammonia into the ionic liquid solution | Ambient to elevated temperature | Reaction to form this compound in ionic liquid |

| S3 | Add ionic liquid solution to alcohol solvent for elution | Ambient temperature | Precipitation and separation of this compound solid |

- Yield: ≥ 98%

- Purity: ≥ 99.5%

- Advantages: High purity product obtained with simplified acidification and crystallization steps; avoids multiple recrystallizations.

This method effectively separates this compound from byproducts and allows direct conversion to taurine with high purity (>99%) and yield (>95%) via controlled acidification and crystallization.

Cyclic Process from Ethylene Oxide via Sodium Isethionate

The classical industrial route involves a three-step process starting from ethylene oxide and sodium bisulfite:

- Addition Reaction: Ethylene oxide reacts with sodium bisulfite to form sodium isethionate.

- Ammonolysis: Sodium isethionate undergoes ammonolysis to yield this compound.

- Neutralization: Acid neutralization of this compound produces taurine.

A patented cyclic process (US9061976B1) enhances this method by continuously converting ammonolysis byproducts (sodium ditaurinate and sodium tritaurinate) back into this compound, improving overall yield and reducing waste.

| Parameter | Description |

|---|---|

| Starting materials | Ethylene oxide, sodium bisulfite, ammonia |

| pH range for addition reaction | 4.5 to 6 (optimal for bisulfite presence) |

| Catalysts | Sodium hydroxide, potassium hydroxide, lithium hydroxide, sodium carbonate, sulfite/sulfate salts |

| Ammonolysis conditions | Saturation with ammonia, reaction to convert byproducts to this compound |

| Neutralization agent | Sulfur dioxide or sulfurous acid to regenerate sodium bisulfite and produce taurine |

| Yield | Greater than 90%, often exceeding 95% |

| Waste | Minimal; mainly small amounts of sodium sulfite, which is a valuable byproduct |

- High overall yield (≥95%)

- Regeneration of sodium bisulfite reduces raw material consumption

- Minimal environmental impact due to cyclic reuse of intermediates

- Flexibility in batch, semi-continuous, or continuous operation modes.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Ionic Liquid-Mediated Ammonolysis | Hydroxyethyl sodium sulfonate, sodium isethionate | 60–240 °C, 1–10 KPa, ionic liquids, liquid ammonia | ≥98 | ≥99.5 | High purity, high yield, simplified process | Requires specialized ionic liquids |

| Cyclic Process from Ethylene Oxide | Ethylene oxide, sodium bisulfite, ammonia | pH 4.5–6, catalysts (NaOH, sulfite), sulfur dioxide neutralization | >95 | High | High yield, cyclic reuse of reagents, low waste | Complex cyclic operation |

| Catalytic Hydrogenation (Derivative) | This compound, formaldehyde, Pd catalyst | 80 °C, 7 barg H2, 13 h total | 97.8 | ~99 | High selectivity, applicable for derivatives | Not direct this compound synthesis |

Chemical Reactions Analysis

Cyclic Production via Ethylene Oxide (EO) Process

Sodium taurinate is synthesized through a cyclic process involving ammonolysis of sodium isethionate (CHNaOS):

-

Ethylene Oxide Reaction :

-

Ammonolysis :

Optimized at a 25:1–50:1 molar ratio of NH to sodium isethionate, reducing byproducts (e.g., sodium ditallow sulfonate) and achieving >90% conversion .

-

Neutralization to Taurine :

Reaction Kinetics with CO2_22

This compound reacts reversibly with CO to form carbamate intermediates, making it valuable for carbon capture:

Kinetic Parameters (Stopped-Flow Studies)

| Parameter | Value (298 K) | Temperature Dependence (Arrhenius) | Source |

|---|---|---|---|

| Forward Rate Constant () | |||

| Reverse Rate Constant () | |||

| Equilibrium Constant () |

Key Findings :

-

Reaction proceeds via zwitterionic carbamic acid intermediates .

-

Below pH 9, carbamate decomposes to bicarbonate, reducing CO loading capacity .

Taurine Production

-

Yield Loss : Purification steps (crystallization, filtration) incur 20–30% taurine loss due to inorganic salt impurities (e.g., NaSO) .

-

Byproduct Management : 1 ton of taurine generates 1.5 tons of low-value NaSO, posing disposal challenges .

CO2_22 Capture

-

Efficiency : this compound solutions achieve 80–90% CO absorption at 2–6 M concentrations .

-

Limitation : Slow carbamate decomposition at low temperatures (<313 K) reduces regeneration efficiency .

pH-Dependent Speciation

| Time (ms) | [TAU] (mM) | [TAU–CO] (mM) | [HCO] (mM) | pH |

|---|---|---|---|---|

| 0 | 4.0 | 0.0 | 0.0 | 10.2 |

| 100 | 0.8 | 3.2 | 0.0 | 9.1 |

| 500 | 0.7 | 2.9 | 0.3 | 8.7 |

| 1000 | 0.6 | 2.5 | 0.8 | 8.4 |

| Data from shows rapid carbamate formation followed by bicarbonate generation. |

Activation Energies

| Reaction Step | (kJ/mol) |

|---|---|

| CO + Taurate () | 48.1 ± 2.3 |

| Carbamate Decomposition () | 103.2 ± 4.1 |

Scientific Research Applications

Therapeutic Applications

Sodium taurinate has garnered attention for its potential therapeutic effects in various medical conditions:

- Cardiovascular Health : Research indicates that taurine supplementation can mitigate hypertension and related cardiovascular issues. A study on spontaneously hypertensive rats demonstrated that taurine reduced ventricular hypertrophy and improved kidney function when subjected to high salt diets . Additionally, taurine has been shown to have cardioprotective effects by regulating intracellular sodium levels, which is crucial for heart function .

- Neurological Disorders : Taurine plays a significant role in the central nervous system. It has been explored as a treatment for conditions like stroke and mitochondrial diseases. Studies suggest that taurine can protect neurons from hypoxic injury by modulating sodium and calcium levels within cells . Its cytoprotective properties make it a candidate for therapies aimed at neurodegenerative diseases.

- Metabolic Disorders : this compound has been investigated for its role in metabolic diseases such as diabetes. Its ability to influence insulin sensitivity and glucose metabolism presents potential benefits in managing these conditions .

Nutritional Applications

This compound is utilized in nutritional formulations due to its essential role in human physiology:

- Dietary Supplement : As a semi-essential nutrient, taurine is vital for various bodily functions, including bile salt formation and osmoregulation. This compound is often included in dietary supplements aimed at enhancing athletic performance and recovery due to its ability to reduce muscle fatigue and improve exercise capacity .

- Animal Nutrition : In veterinary medicine, this compound is added to animal feed to promote growth and improve overall health. Its inclusion helps in optimizing metabolic functions in livestock and pets .

Biochemical Roles

This compound's biochemical properties contribute significantly to cellular functions:

- Osmoregulation : As an organic osmolyte, taurine aids in maintaining cell volume under osmotic stress. This property is crucial for cells exposed to varying environmental conditions .

- Cellular Protection : this compound has been shown to protect against cell death induced by toxic substances. In vitro studies demonstrate that it can prevent "bystander" cell death in retinal pigment epithelial cells, highlighting its protective mechanisms against oxidative stress .

Case Study 1: Hypertension Management

A study involving spontaneously hypertensive rats showed that supplementation with 1.5% this compound significantly reduced blood pressure and improved kidney function compared to control groups on high salt diets . This finding underscores the compound's potential as a therapeutic agent in managing hypertension.

Case Study 2: Neuroprotection

In an experimental model of hypoxia-induced injury, cardiomyocytes treated with this compound exhibited reduced necrosis and apoptosis compared to untreated controls. The study concluded that this compound's ability to modulate intracellular sodium levels was pivotal in protecting cells from hypoxic damage .

Mechanism of Action

Sodium taurinate exerts its effects through several mechanisms:

Membrane Stabilization: It helps stabilize cell membranes, protecting cells from damage.

Osmoregulation: this compound regulates the volume of body cells by controlling the flow of ions and water.

Calcium Modulation: It modulates intracellular calcium levels, which is crucial for various cellular functions.

Cytoprotection: this compound provides cytoprotective effects by reducing oxidative stress and inflammation.

Comparison with Similar Compounds

Magnesium taurinate: Known for its potential to lower blood pressure and improve cardiovascular health.

Potassium taurinate: Used for its beneficial effects on muscle function and cardiovascular health.

Calcium taurinate: Studied for its role in bone health and muscle function.

Uniqueness of Sodium Taurinate: this compound is unique due to its high solubility in water and its ability to act as a surfactant. Its role in osmoregulation and membrane stabilization makes it particularly valuable in biological and medical research. Additionally, its production process is efficient and environmentally friendly, making it a preferred choice in industrial applications .

Biological Activity

Sodium taurinate, a sodium salt of taurine, is gaining attention for its biological activities and potential therapeutic applications. This article delves into the biological functions of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of this compound

This compound is synthesized from taurine, a naturally occurring beta-amino acid known for its diverse physiological roles. It is involved in several biological processes, including osmoregulation, modulation of neurotransmission, and antioxidant defense mechanisms. The compound's structure allows it to interact with various cellular targets, which contributes to its biological activity.

Mechanisms of Biological Activity

-

Antioxidant Properties :

This compound exhibits significant antioxidant activity. It helps in reducing oxidative stress by neutralizing free radicals and reactive oxygen species (ROS). The conversion of taurine into taurine chloramine through interaction with hypochlorous acid further enhances its anti-inflammatory properties . -

Neuroprotective Effects :

Taurine and its derivatives, including this compound, have been shown to protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotection is crucial in conditions such as ischemia and neurodegenerative diseases . -

Regulation of Calcium Homeostasis :

This compound plays a role in calcium ion regulation within cells. It modulates calcium signaling pathways that are essential for various cellular functions, including muscle contraction and neurotransmitter release . -

Modulation of Protein Function :

The compound assists in proper protein folding and trafficking within the endoplasmic reticulum (ER), which is vital for maintaining cellular homeostasis .

Table 1: Summary of Key Studies on this compound

| Study | Findings | Implications |

|---|---|---|

| Schaffer et al. (2014) | Demonstrated that taurine reduces superoxide generation in mitochondria | Suggests potential use in mitochondrial diseases |

| Kim & Cha (2014) | Found that taurine neutralizes hypochlorous acid, forming taurine chloramine | Indicates anti-inflammatory properties |

| Jong et al. (2016) | Showed that taurine enhances mitochondrial protein biosynthesis | Supports therapeutic use in metabolic disorders |

Clinical Applications

-

Cardiovascular Diseases :

This compound has been studied for its role in treating congestive heart failure. Its ability to improve cardiac function and reduce oxidative stress makes it a candidate for therapeutic intervention . -

Neurological Disorders :

Research indicates that this compound may be beneficial in treating conditions like epilepsy and Alzheimer’s disease due to its neuroprotective effects . -

Metabolic Disorders :

The compound has shown promise in metabolic diseases such as diabetes by improving insulin sensitivity and reducing inflammation .

Safety and Toxicology

Toxicological studies indicate that this compound has a high safety profile with low acute toxicity levels observed in animal models. The no-observed-adverse-effects-level (NOAEL) was reported to be ≥1000 mg/kg/d in repeated dose studies, highlighting its potential as a safe therapeutic agent .

Q & A

Q. What are the standard protocols for synthesizing sodium taurinate with high purity for experimental use?

this compound is typically synthesized via neutralization of taurine (2-aminoethanesulfonic acid) with sodium hydroxide under controlled pH conditions. Critical steps include:

- Purification through recrystallization in ethanol/water mixtures to remove unreacted precursors.

- Characterization via elemental analysis (C, H, N, S content), FT-IR (to confirm sulfonic acid deprotonation), and NMR spectroscopy (¹H/¹³C for structural validation) .

- Purity assessment using HPLC with refractive index detection to ensure >99% purity for pharmaceutical or catalytic applications .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structural integrity and ionic interactions?

X-ray photoelectron spectroscopy (XPS) is critical for analyzing surface composition and amine-CO₂ reaction products (e.g., carbamic acid vs. carbamate formation) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms molecular structure, while FT-IR identifies functional groups (e.g., sulfonate stretching at ~1040 cm⁻¹). For ionic liquid systems, mass spectrometry (ESI-MS) can verify anion-cation interactions .

Q. What are the critical parameters to control when preparing this compound solutions for membrane-based CO₂ absorption studies?

Key parameters include:

- Concentration : 2M solutions are common for optimal CO₂ flux without viscosity issues .

- pH : Maintain alkaline conditions (pH >10) to favor carbamate formation.

- Temperature : Stability tests should span 20–40°C to assess thermal degradation .

- Absorbent compatibility : Use hydrophobic membrane materials (e.g., fluorinated silica) to prevent wettability loss .

Q. How should researchers design stability tests for this compound under varying environmental conditions?

Accelerated aging protocols involve:

Q. What purity assessment methods are recommended for this compound in pharmaceutical-grade applications?

Pharmaceutical-grade purity requires:

- HPLC-UV with a C18 column (detection at 210 nm) to quantify residual taurine.

- Elemental analysis to verify stoichiometric Na⁺ content.

- Karl Fischer titration for water content (<0.5% w/w) .

Advanced Research Questions

Q. How does this compound's ionic structure influence its reactivity in CO₂ capture mechanisms?

The taurinate anion reacts via a two-step mechanism:

- 1:1 pathway : CO₂ reacts with the amine group to form carbamic acid.

- 1:2 pathway : Carbamic acid transfers a proton to a second anion, forming carbamate and ammonium species. XPS data show ~0.58 mol CO₂ absorbed per ion pair, with 26% as carbamate and 74% as carbamic acid, dependent on pH and amine basicity . Hydrophobic ionic liquid matrices enhance stability by minimizing anion aggregation .

Q. What methodologies resolve contradictions in reported CO₂ absorption capacities of this compound solutions?

Discrepancies arise from:

- Analytical methods : XPS quantifies surface-bound CO₂, while gas flux measurements capture bulk absorption .

- Concentration effects : Higher concentrations (>2M) reduce diffusivity, masking true absorption capacity. Standardization using in situ ATR-FTIR to track carbamate/carbamic acid ratios across conditions is recommended .

Q. What experimental evidence supports the dual carbamic acid/carbamate pathways in this compound-mediated CO₂ capture?

XPS N 1s spectra reveal a 15% decrease in neutral amine peaks and a proportional increase in ammonium signals, confirming carbamate formation. O 1s data show a 23% increase in oxygen content, correlating with carbamic acid retention. Stoichiometric analysis indicates 0.43 mol CO₂ bound as carbamic acid per ion pair .

Q. How can computational modeling complement experimental studies in understanding this compound's interaction with CO₂?

Molecular dynamics (MD) simulations can model:

Q. What methodological considerations are crucial when comparing this compound's performance across different catalytic systems?

- Control variables : Standardize CO₂ partial pressure, temperature, and solvent polarity.

- Cross-validation : Use multiple techniques (e.g., XPS, NMR, gas chromatography) to quantify absorption products.

- Long-term testing : Monitor membrane stability over >30 days to assess degradation in continuous flow systems .

Methodological Guidelines

- Data contradiction analysis : Always compare analytical depths (e.g., XPS surface vs. bulk measurements) and normalize results to molar ratios .

- Experimental design : Include control groups with unfunctionalized polymers or non-amine anions to isolate this compound's role .

- Ethical reporting : Disclose instrument detection limits and potential interference from moisture/CO₂ in ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.